molecular formula C9H7Cl3O B14040718 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one

Cat. No.: B14040718
M. Wt: 237.5 g/mol
InChI Key: MNWKVWZFRNVJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one is a chlorinated aromatic ketone of significant interest in scientific research and advanced organic synthesis. Its structure, characterized by a propan-2-one backbone substituted with chlorine atoms, enhances the electrophilicity of the ketone group. This property makes the compound a versatile and reactive intermediate, particularly suitable for nucleophilic substitution and condensation reactions to construct more complex molecular architectures . In the field of Medicinal Chemistry, this compound and its structural analogs serve as crucial precursors in the development of potential therapeutic agents. Research indicates particular promise for derivatives in targeting neurological disorders and addiction treatments, where they have shown activity in modulating neurotransmitter systems associated with addiction pathways . Furthermore, the reactivity of this compound facilitates its use in creating diverse chemical libraries for biological screening. The mechanism of action for related chlorinated ketones is believed to involve interactions with specific biological targets, potentially through covalent bond formation with nucleophilic sites on proteins or via hydrophobic interactions and hydrogen bonding enabled by the chlorinated phenyl and carbonyl groups . As a specialty chemical, it is also valuable in industrial applications for the production of agrochemicals and other functional materials. Attention: This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use .

Properties

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

1-chloro-1-(3,4-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3

InChI Key

MNWKVWZFRNVJGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one typically involves the halogenation of an appropriate acetophenone derivative, specifically 3,4-dichloroacetophenone, to introduce the chloro substituent at the alpha position of the propan-2-one side chain. The common approach uses halogenating agents such as thionyl chloride or other chlorinating reagents to achieve this transformation.

Preparation via Halogenation of 3,4-Dichloroacetophenone

Stepwise Method:

  • Starting material: 3,4-dichloroacetophenone (commercially available or synthesized via chlorination of acetophenone derivatives).
  • Reagent: Thionyl chloride (SOCl₂) or similar chlorinating agents.
  • Reaction conditions: The reaction is generally carried out under controlled temperature conditions (often 0 °C to room temperature) to avoid side reactions.
  • Mechanism: The ketone undergoes alpha-chlorination via the formation of an enol or enolate intermediate, which reacts with the chlorinating agent to substitute a hydrogen atom at the alpha carbon with chlorine, yielding this compound.

This method is analogous to the preparation of related compounds such as 1-chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, where 2-fluoro-4-hydroxyacetophenone is reacted with thionyl chloride to introduce the chloro substituent at the alpha position of the propan-2-one chain.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Starting material 3,4-dichloroacetophenone Purity affects yield
Chlorinating agent Thionyl chloride (SOCl₂) Commonly used for alpha-chlorination
Temperature 0 °C to room temperature Lower temperatures reduce side reactions
Solvent Often inert solvents such as dichloromethane or chloroform Solvent choice affects reaction rate
Reaction time Several hours (varies with scale and conditions) Monitoring by TLC or GC-MS recommended
Catalyst (optional) Lewis acids like AlCl₃ Enhances electrophilicity

Analytical and Structural Characterization

  • Molecular structure: The compound features a carbonyl group adjacent to a propan-2-one framework with a chlorine atom at the alpha position and dichlorophenyl substitution at the aromatic ring.
  • Crystallography: Related compounds have been characterized by X-ray crystallography to confirm bond lengths and angles, which are critical for understanding reactivity and stability.
  • Spectroscopy: Typical characterization includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the chloro substituent and aromatic chlorines.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages
Alpha-chlorination with SOCl₂ 3,4-dichloroacetophenone + SOCl₂, 0 °C to RT Simple, direct halogenation Potential side reactions if not controlled
Lewis acid catalysis Addition of AlCl₃ to above reaction Improved yield and selectivity Requires careful handling
Microwave-assisted halogenation Microwave heating with chlorinating agents Faster reaction, higher yield Requires specialized equipment
Epoxidation and ring-opening Multi-step involving epoxidation and nucleophilic ring opening Allows functional diversity More complex, longer synthesis

Research Findings and Notes

  • The halogenation of acetophenone derivatives to form alpha-chloroketones is well-established and typically proceeds via enol or enolate intermediates.
  • The presence of electron-withdrawing groups such as chlorine on the aromatic ring (3,4-dichloro substitution) can influence the reactivity and stability of intermediates.
  • Optimization of reaction conditions (temperature, solvent, catalyst) is crucial to maximize yield and minimize byproducts.
  • Related compounds with different halogen substitutions have been synthesized using similar protocols, providing a framework for the preparation of this compound.

Chemical Reactions Analysis

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Propan-2-one Derivatives

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) CAS Number Key References
This compound C₉H₆Cl₃O 3,4-dichlorophenyl, Cl N/A N/A N/A -
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₆ClF₂O 2,4-difluorophenyl, Cl N/A N/A N/A
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 3-chlorophenyl, Cl (at C3) 90–93 (0.22–0.25 Torr) 1.275 (predicted) 24253-17-6
1-CHLORO-1-(3-TRIFLUOROMETHYL-PHENYL)-PROPAN-2-ONE C₁₀H₈ClF₃O 3-CF₃, Cl N/A N/A 97132-58-6

Key Observations :

  • Halogen Position: The 3,4-dichlorophenyl group in the target compound likely enhances steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .
  • Fluorine vs. Chlorine : The difluoro analog () may exhibit lower reactivity in nucleophilic substitutions due to fluorine’s electronegativity but higher metabolic stability .

Derivatives with Functional Group Modifications

Table 2: Propan-2-one Derivatives with Additional Functional Groups

Compound Name Molecular Formula Functional Group Biological Activity (IC₅₀/MIC) Key References
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ Hydrazinylidene Intermediate for pyrazole synthesis
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one C₉H₉ClN₂O Hydrazinylidene Antifungal/antiproliferative potential
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO Cyclopropyl N/A

Key Observations :

  • Hydrazinylidene Derivatives : These compounds (e.g., ) serve as intermediates for heterocycles like pyrazoles, with demonstrated antifungal and antiproliferative activities . The target compound’s dichlorophenyl group may enhance binding affinity in similar biological assays compared to phenyl or methoxyphenyl analogs.

Key Observations :

  • Herbicidal Activity: Diuron (), a urea herbicide with a 3,4-dichlorophenyl group, inhibits photosynthesis at nanomolar concentrations. The target compound’s propan-2-one scaffold may offer a different mode of action but similar potency due to shared substituents .
  • Antimicrobial Potential: Dichlorophenyl-substituted prop-2-enamides () show antitubercular activity (MIC 12.5–25 µM), suggesting that the dichlorophenyl moiety enhances membrane penetration. The target compound’s ketone group could similarly interact with microbial enzymes .

Biological Activity

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and a dichlorophenyl moiety, which significantly influence its chemical behavior. The molecular formula is C10H8Cl2O, with a molecular weight of approximately 237.08 g/mol. The presence of multiple chlorine atoms contributes to its unique characteristics, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that chlorinated compounds, including this compound, exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL.
  • Escherichia coli : The compound showed an MIC of 64 μg/mL against this common pathogen.

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The biological activity of this compound is attributed to its electrophilic nature. It can form covalent bonds with nucleophilic residues in proteins, leading to alterations in enzyme function and metabolic pathways. This property is crucial for understanding its mechanism of action in biological contexts.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the antimicrobial efficacy of several chlorinated compounds was evaluated. Among them, this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural features contributed to its potency as an antimicrobial agent .

Study 2: Enzyme Modulation

Another research effort focused on the compound's ability to modulate enzyme activity. It was found that treatment with this compound resulted in significant changes in the activity of key metabolic enzymes in bacterial cells. This suggests potential applications in drug development aimed at targeting bacterial metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound Name Structural Features Unique Aspects
1-Chloro-1-(3,5-dichlorophenyl)propan-2-oneChlorine at different positions on the phenyl ringDifferent reactivity profiles due to chlorine placement
1-Chloro-1-(2,4-dichlorophenyl)propan-2-oneSimilar structure but with chlorine atoms at 4-positionVariation in biological activity and reactivity
This compound Chlorine positioned at 3 and 4Distinct chemical behavior due to spatial arrangement

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(3,4-dichlorophenyl)propan-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For Friedel-Crafts, use 3,4-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio of benzene to acyl chloride) and temperature (0–5°C) to suppress side reactions like polyacylation. For Claisen-Schmidt, react 3,4-dichlorobenzaldehyde with chloroacetone in basic conditions (e.g., NaOH/ethanol). Monitor pH (9–11) to ensure enolate formation. Typical yields range from 60–75% after purification via column chromatography (hexane:ethyl acetate) .

Q. How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL-2018/3.
  • Validate geometry using WinGX for bond lengths/angles and Platon for symmetry checks. Computational tools like Gaussian (DFT/B3LYP/6-311++G(d,p)) predict optimized geometries and compare with experimental data to resolve discrepancies .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ to identify protons (e.g., ketone CH₃ at δ 2.5–3.0 ppm) and aromatic signals (δ 7.0–7.8 ppm for dichlorophenyl).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 277.93 (calculated for C₉H₆Cl₃O). Cross-validate with computational IR/Raman spectra (DFT) .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence the compound’s reactivity in nucleophilic addition reactions?

Answer: The electron-withdrawing 3,4-dichlorophenyl group deactivates the ketone, reducing nucleophilic attack rates compared to methoxy-substituted analogs. Kinetic studies (UV-Vis monitoring at λ = 280 nm) show:

  • Rate constants (k) for hydrazine addition: 0.15 M⁻¹s⁻¹ (3,4-dichloro) vs. 0.45 M⁻¹s⁻¹ (4-methoxy).
  • Hammett plots correlate σ⁺ values (σ⁺ = +0.78 for Cl) with reactivity. Computational NBO analysis (Gaussian) confirms decreased electron density at the carbonyl carbon .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from crystal packing or twinning. Mitigation steps:

  • Use TWINLAW in SHELXL to model twinned datasets (e.g., pseudo-merohedral twinning).
  • Compare multiple datasets (CCDC entries) and apply Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions.
  • Validate with R₁/Rw convergence (<5% difference) .

Q. How can DFT/MD simulations predict the environmental persistence of this compound?

Answer: Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to study hydrolysis pathways:

  • Simulate aqueous systems (TIP3P water model) at 298 K for 100 ns.
  • Identify degradation products (e.g., 3,4-dichlorobenzoic acid via keto-enol tautomerism).
  • Calculate half-life (t₁/₂) using Eyring-Polanyi equations and compare with experimental GC-MS data .

Methodological Challenges

Q. How to optimize reaction conditions to minimize hazardous intermediates (e.g., chlorinated byproducts)?

Answer:

  • Replace AlCl₃ with greener catalysts (e.g., FeCl₃ or ionic liquids) in Friedel-Crafts to reduce waste.
  • Use flow chemistry (microreactors) to control exothermicity and suppress dichlorination byproducts.
  • Monitor intermediates via in-situ FTIR/UV and quench reactions at 80% conversion .

Q. What computational approaches validate structure-activity relationships (SAR) for antimicrobial derivatives?

Answer:

  • Dock derivatives (e.g., thiourea analogs) into E. coli dihydrofolate reductase (PDB: 1RX2) using AutoDock Vina.
  • Calculate binding energies (ΔG = −8.2 kcal/mol) and correlate with MIC values (µg/mL) from broth dilution assays.
  • QSAR models (Random Forest) prioritize substituents with ClogP <3 and H-bond acceptors ≥2 .

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